Fasitibant chloride
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Overview
Description
Fasitibant chloride is a potent and specific nonpeptide antagonist of the bradykinin B2 receptor. It is known for its ability to reduce joint pain and mitigate joint edema, particularly in models of carrageenan-induced arthritis. This compound has been investigated for its potential therapeutic applications in inflammatory conditions, such as osteoarthritis and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fasitibant chloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route is proprietary, but it generally involves the following steps:
- Formation of the quinoline derivative.
- Introduction of the sulfonamide group.
- Coupling with the piperazine derivative.
- Final purification and conversion to the chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of high-efficiency purification techniques such as crystallization and chromatography.
- Ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: Fasitibant chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis Reactions: Breaking down the compound in the presence of water.
Common Reagents and Conditions:
Substitution Reactions: Often carried out using halogenating agents or nucleophiles.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis Reactions: Usually performed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can lead to the formation of its corresponding carboxylic acid and amine derivatives .
Scientific Research Applications
Chemistry: Used as a tool to study bradykinin B2 receptor interactions and signaling pathways.
Biology: Investigated for its effects on inflammatory mediators and cellular responses.
Medicine: Explored as a therapeutic agent for inflammatory conditions such as osteoarthritis and rheumatoid arthritis.
Mechanism of Action
Fasitibant chloride exerts its effects by antagonizing the bradykinin B2 receptor. This receptor is involved in mediating inflammatory responses, including pain and edema. By blocking the receptor, this compound inhibits the action of bradykinin, thereby reducing inflammation and associated symptoms. The molecular targets and pathways involved include the inhibition of prostaglandin and cytokine release, as well as the reduction of neutrophil recruitment .
Comparison with Similar Compounds
Fasitibant chloride is unique in its high specificity and potency as a bradykinin B2 receptor antagonist. Similar compounds include:
- FR173657
- Anatibant
- WIN64338
- Bradyzide
- CHEMBL442294
- JSM10292
Compared to these compounds, this compound has shown superior efficacy in reducing joint pain and edema in preclinical models. Its unique chemical structure and high affinity for the bradykinin B2 receptor contribute to its distinct pharmacological profile .
Properties
CAS No. |
1157852-02-2 |
---|---|
Molecular Formula |
C36H49Cl3N6O6S |
Molecular Weight |
800.2 g/mol |
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1 |
InChI Key |
ZNHJDJYKDVGQSH-JMAPEOGHSA-M |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-] |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-] |
Origin of Product |
United States |
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